5-Lipoxygenase Inhibition Potency: Weak Activity Defines a Distinct Target Engagement Profile Compared to Clinical LOX Inhibitors
In a direct enzymatic assay, Ethyl 2-methoxynaphthalene-1-carboxylate inhibited human recombinant 5-LOX with an IC50 value greater than 10,000 nM [1]. This potency is approximately 50-fold weaker than the well-characterized 5-LOX inhibitor nordihydroguaiaretic acid (NDGA, IC50 = 200 nM) . The profound difference in activity establishes this compound not as a lead LOX inhibitor, but rather as a useful negative control or an inert scaffold for probing the structural requirements of 5-LOX inhibition, especially when compared to the sub-micromolar potencies observed for optimized 2-substituted-1-naphthols .
| Evidence Dimension | 5-LOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (Human recombinant 5-LOX) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 200 nM (Human 5-LOX); 2-substituted-1-naphthol derivatives: generally IC50 < 1,000 nM |
| Quantified Difference | > 50-fold weaker inhibition vs. NDGA; > 10-fold weaker vs. potent naphthol analogs |
| Conditions | Assay: Human recombinant 5-LOX expressed in E. coli BL21(DE3); substrate: arachidonic acid; measurement: reduction in LTB4 and 5-HETE formation |
Why This Matters
Procurement for 5-LOX inhibition assays requires clearly differentiated potency; this compound's weak activity makes it suitable as a baseline or control, not as an active inhibitor, which is a critical distinction for target-based screening campaigns.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807): IC50 > 1.00E+4 nM for human recombinant 5-LOX. Retrieved from www.bindingdb.org View Source
